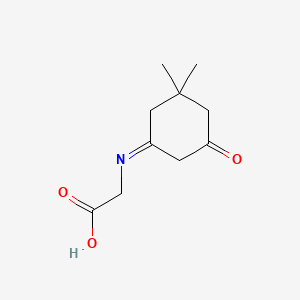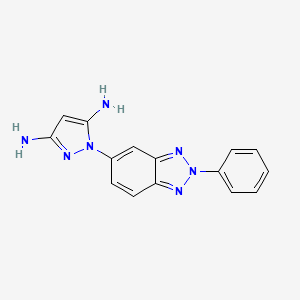
N-(3,3-dimethyl-5-oxocyclohexylidene)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethyl-5-oxocyclohexylidene)glycine, also known as DMOG, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of prolyl hydroxylase enzymes. This inhibition leads to the stabilization of hypoxia-inducible factor (HIF), which plays a crucial role in the cellular response to hypoxia. In
Mécanisme D'action
N-(3,3-dimethyl-5-oxocyclohexylidene)glycine acts as a competitive inhibitor of prolyl hydroxylase enzymes, which are responsible for the hydroxylation and subsequent degradation of HIF under normoxic conditions. By inhibiting prolyl hydroxylase activity, this compound prevents HIF degradation, leading to its stabilization and subsequent transcriptional activation of HIF target genes.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects, including the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been shown to protect against ischemic injury, reduce inflammation, and enhance wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,3-dimethyl-5-oxocyclohexylidene)glycine in lab experiments is its ability to mimic hypoxia without the need for specialized equipment or low-oxygen environments. This compound is also relatively easy to synthesize and has a long shelf-life. However, one limitation of using this compound is its non-specificity, as it can also inhibit other prolyl hydroxylase enzymes that are not involved in HIF regulation.
Orientations Futures
There are numerous future directions for the use of N-(3,3-dimethyl-5-oxocyclohexylidene)glycine in scientific research. One potential area of focus is the development of more specific prolyl hydroxylase inhibitors that can selectively target HIF regulation. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Finally, further research is needed to fully understand the long-term effects of this compound on cellular and physiological processes.
Méthodes De Synthèse
The synthesis of N-(3,3-dimethyl-5-oxocyclohexylidene)glycine involves the reaction of cyclohexanone with glycine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by recrystallization, yielding this compound in high yield and purity.
Applications De Recherche Scientifique
N-(3,3-dimethyl-5-oxocyclohexylidene)glycine has been extensively used in scientific research as a hypoxia-mimicking agent. It has been shown to induce HIF stabilization, leading to the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been used to study the role of HIF in various physiological and pathological conditions, including cancer, ischemia, and inflammation.
Propriétés
IUPAC Name |
2-[(3,3-dimethyl-5-oxocyclohexylidene)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2)4-7(3-8(12)5-10)11-6-9(13)14/h3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNGOAWUNRWXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NCC(=O)O)CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350341 |
Source


|
| Record name | 2-[(3,3-dimethyl-5-oxocyclohexylidene)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5483-65-8 |
Source


|
| Record name | 2-[(3,3-dimethyl-5-oxocyclohexylidene)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)


![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)
![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)
![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)



![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)